Echistatin tfa

Disintegrin Integrin RGD peptide

Echistatin TFA is the gold-standard positive control for integrin binding assays. Its unique ARGDDMDDY RGD loop and NPHKGPAT C-tail enable simultaneous low-nM blockade of αvβ3 (Ki=0.27 nM), αIIbβ3 (IC50=30 nM), and α5β1. Irreversible binding ensures reproducible competition curves. Lyophilized powder; soluble 50 mg/mL in water for direct dilution. Superior to larger disintegrins (kistrin, flavoridin) for consistent integrin selectivity and platelet assay comparability.

Molecular Formula C219H342F3N71O76S9
Molecular Weight 5531 g/mol
Cat. No. B15623197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchistatin tfa
Molecular FormulaC219H342F3N71O76S9
Molecular Weight5531 g/mol
Structural Identifiers
InChIInChI=1S/C217H341N71O74S9.C2HF3O2/c1-11-102(4)166-208(356)278-143-97-370-371-99-145(212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362)280-196(344)135(84-165(316)317)269-202(350)144-98-369-366-94-140-199(347)256-120(42-27-66-238-216(231)232)182(330)265-130(78-151(225)295)191(339)275-139(198(346)255-118(39-19-24-63-222)181(329)262-126(74-108-33-13-12-14-34-108)188(336)261-125(73-101(2)3)187(335)253-116(37-17-22-61-220)180(328)257-122(53-56-159(304)305)175(323)241-88-155(299)281-167(105(7)290)210(358)282-166)93-365-364-92-138(273-172(320)112(223)52-55-158(302)303)197(345)258-123(54-57-160(306)307)184(332)272-137(91-289)177(325)244-90-157(301)286-69-30-45-147(286)205(353)277-142(203(351)276-140)96-368-367-95-141(201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144)274-189(337)127(75-109-48-50-111(293)51-49-109)263-194(342)134(83-164(314)315)268-195(343)133(82-163(312)313)266-185(333)124(58-72-363-10)259-193(341)132(81-162(310)311)267-192(340)131(80-161(308)309)249-154(298)87-240-173(321)114(40-25-64-236-214(227)228)250-170(318)103(5)246-178(326)119(41-26-65-237-215(229)230)252-179(327)117(254-200(143)348)38-18-23-62-221;3-2(4,5)1(6)7/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239);(H,6,7)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-;/m0./s1
InChIKeyXGLZJXXITONWOI-BHFVHXRZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echistatin TFA: Baseline Procurement Data for the Smallest Active RGD Disintegrin


Echistatin TFA is the trifluoroacetate salt of echistatin α1 isoform, a 49‑amino‑acid RGD‑containing disintegrin isolated from the venom of Echis carinatus [1]. With a molecular weight of approximately 5400 Da (free base) and four disulfide bonds, it is the smallest naturally occurring active RGD protein and a potent, irreversible antagonist of integrins αvβ3 (Ki = 0.27 nM), αIIbβ3 (IC50 = 30 nM for platelet aggregation), and α5β1 [2]. Echistatin TFA is supplied as a lyophilized powder with ≥95% purity (HPLC) and aqueous solubility of 50 mg/mL (9.04 mM), stored at −20 °C . Its broad‑spectrum, high‑affinity integrin binding makes it a widely used reference standard for competitive integrin binding assays [3].

Why Echistatin TFA Cannot Be Replaced by a Generic In‑Class Disintegrin


Disintegrins vary widely in size (49 to 84 amino acids), disulfide bond number, RGD loop conformation, and C‑terminal tail composition, each of which directly determines integrin subtype selectivity, binding reversibility, and functional potency [1]. Echistatin’s unique combination of a compact 49‑residue scaffold, a specific RGD loop sequence (ARGDDMDDY), and an extended C‑terminal NPHKGPAT tail enables it to simultaneously target αvβ3, αIIbβ3, and α5β1 with low‑nanomolar affinity [2]. Swapping echistatin for a medium or large disintegrin such as kistrin (68 residues), flavoridin (70 residues), or bitistatin (83 residues) introduces uncontrolled variability in integrin selectivity, species‑dependent platelet responses, and binding kinetics (reversible vs. irreversible), rendering experimental results non‑comparable and procurement decisions unreliable [3][4]. The evidence below quantifies exactly where these differences manifest and why they matter for experimental and industrial selection.

Quantitative Differentiation Evidence for Echistatin TFA Against Closest Comparators


Smallest Molecular Scaffold Among Active RGD Disintegrins: Quantified Size Advantage Over Kistrin and Flavoridin

Echistatin is the smallest naturally occurring active RGD disintegrin at 49 amino acid residues (MW ~5,400 Da free base), classified as a 'short' disintegrin with 4 disulfide bonds . In contrast, kistrin is a 68‑residue 'medium' disintegrin (MW ~7,500 Da) with 6 disulfide bonds, and flavoridin is a 70‑residue protein (MW ~7,500 Da) also with 6 disulfide bonds [1]. The reduced size and simpler disulfide architecture of echistatin minimize steric hindrance in crowded binding environments and facilitate uniform surface coating in solid‑phase assays, a feature not achievable with larger disintegrins [2].

Disintegrin Integrin RGD peptide Size comparison

Irreversible αvβ3 Antagonism (Ki = 0.27 nM) Versus Reversible Kistrin Binding: Kinetic Differentiation

Echistatin binds to purified integrin αvβ3 in a nondissociable (irreversible) manner with an apparent Ki of 0.27 nM, a property shared with the native ligand vitronectin but not with other disintegrins [1]. By contrast, kistrin binds reversibly to both resting and ADP‑activated human platelets with Kd values of 10.8 nM and 1.7 nM, respectively, and to purified GPIIb‑IIIa (αIIbβ3) with a Kd of approximately 100 nM [2]. The irreversible binding of echistatin ensures complete and sustained receptor occupancy, eliminates ligand‑washout artifacts in cell‑based assays, and provides a stable radiolabeled probe (¹²⁵I‑echistatin) for high‑throughput screening [3].

Integrin αvβ3 Irreversible antagonist Binding kinetics Kistrin

Broadest Integrin Binding Profile with Lowest IC50 Values: Head‑to‑Head Evaluation Against Cilengitide and All Other Ligands

In a comprehensive 2017 study by Kapp et al. that systematically evaluated ligands for RGD‑binding integrins using a homogeneous ELISA‑like solid‑phase binding assay, echistatin exhibited the lowest IC50 values across the entire panel of tested integrins compared to all other compounds, including cilengitide, linear RGD peptides, and cyclic RGD peptides [1]. Echistatin's IC50 values were 0.46 nM (αvβ3), 0.57 nM (α5β1), and 0.9 nM (αIIbβ3). By comparison, cilengitide—the most advanced clinical‑stage cyclic RGD peptide—showed IC50 values of 0.61 nM (αvβ3), 14.9 nM (α5β1), and 8.4 nM (αvβ5) in the same assay system [1]. Echistatin therefore provides 1.3‑fold higher affinity for αvβ3, 26‑fold higher affinity for α5β1, and uniquely broad coverage of β3 and β1 integrins at sub‑nanomolar to low‑nanomolar concentrations.

Integrin binding IC50 comparison Selectivity profile Cilengitide αvβ3 α5β1 αIIbβ3

3‑Fold Superiority Over Kistrin in Inhibiting Tumor Cell Adhesion to Extracellular Matrix Substrates

In a direct comparative study of Lewis lung carcinoma (3LL) cell adhesion, echistatin was approximately 3‑fold more effective than kistrin in inhibiting cell attachment to both fibronectin and laminin substrates [1]. The inhibition by echistatin was specific, non‑cytotoxic, dose‑dependent, and fully reversible upon washout, indicating a functional rather than toxic mechanism. This differential potency aligns with echistatin's broader integrin recognition profile and its ability to engage multiple RGD‑dependent integrins simultaneously, whereas kistrin's more restricted selectivity limits its anti‑adhesive efficacy [2].

Cell adhesion Tumor metastasis Fibronectin Laminin Kistrin

Quantified Species‑Dependent Platelet Aggregation Specificity: Echistatin Outperforms Kistrin and Flavoridin on Equine Platelets

Echistatin, kistrin, and flavoridin were compared head‑to‑head for inhibition of ADP‑induced platelet aggregation in three mammalian species (horse, buffalo, dog) [1]. Echistatin was the most active disintegrin against equine platelets, whereas flavoridin and kistrin exhibited higher potency on buffalo and dog platelets. Specifically, kistrin was 1.6‑fold more effective than flavoridin in inhibiting aggregation of buffalo or dog platelets, and flavoridin was 2.1‑fold more active than kistrin on equine platelets. This species‑dependent variation—driven by structural differences in platelet integrin GPIIb/IIIa across mammals—means that substitution of echistatin with kistrin or flavoridin in equine or comparative veterinary models will produce quantitatively different results [2].

Platelet aggregation Species specificity ADP‑induced aggregation Kistrin Flavoridin

Bone Resorption Inhibition at Sub‑Nanomolar Potency: IC50 = 0.1 nM in Primary Rat Osteoclast Cultures

Echistatin inhibits bone resorption in rat osteoclast cultures with an IC50 of 0.1 nM, which is approximately 10,000‑fold lower than the concentration required to physically detach osteoclasts from the bone surface (IC50 ~1 µM) and approximately 100‑fold lower than the IC50 for disruption of the sealing zone (IC50 ~10 nM) [1]. This functional selectivity—potent inhibition of resorptive activity without cell detachment—is a hallmark of echistatin's mechanism and distinguishes it from non‑specific RGD peptides and antibody‑based approaches that may cause osteoclast retraction [2]. The TFA salt formulation achieves aqueous solubility of 50 mg/mL (~9 mM), enabling preparation of stock solutions that far exceed the working concentrations required for bone resorption assays .

Bone resorption Osteoclast Osteoporosis αvβ3 integrin

Validated Application Scenarios for Echistatin TFA Procurement


Pan‑Integrin Blockade in Solid‑Phase Competitive Binding Assays

Echistatin TFA is the established 'gold standard' positive control for ELISA‑style solid‑phase integrin binding assays, as demonstrated by the 2017 Kapp et al. head‑to‑head study where it exhibited the lowest IC50 values across αvβ3 (0.46 nM), α5β1 (0.57 nM), and αIIbβ3 (0.9 nM) among all tested ligands [1]. Its irreversible binding to αvβ3 and broad integrin coverage enable consistent, reproducible competition curves for screening novel integrin antagonists. Researchers should prepare stock solutions at 9.04 mM in water (50 mg/mL) and dilute into assay buffer immediately before use .

Osteoclast‑Mediated Bone Resorption and Osteoporosis Target Validation

At an IC50 of 0.1 nM, echistatin potently inhibits bone resorption in primary rat osteoclast cultures without causing cell detachment (which requires ~1 µM), providing a 10,000‑fold functional selectivity window [1]. This extreme potency and selectivity make echistatin TFA ideal for dissecting αvβ3‑dependent signaling in osteoclasts and for validating anti‑resorptive drug targets in bone biology. The TFA salt's high aqueous solubility (50 mg/mL) supports the preparation of low‑nanomolar working solutions directly in culture medium .

Tumor Cell Adhesion and Metastasis Inhibition Studies

Echistatin was 3‑fold more effective than kistrin in inhibiting Lewis lung carcinoma (3LL) cell adhesion to fibronectin and laminin, with inhibition that was specific, non‑cytotoxic, and dose‑dependent [1]. For cancer metastasis research, echistatin TFA provides a quantitatively superior tool for blocking RGD‑dependent tumor cell–matrix interactions compared to other disintegrins. In vivo, echistatin inhibited experimental lung metastasis formation by 45% in the 3LL model when administered at 1 µg/g every 72 hours [1], confirming translational relevance.

Species‑Specific Platelet Aggregation Research and Veterinary Pharmacology

Echistatin exhibits species‑dependent potency in ADP‑induced platelet aggregation: it is the most active disintegrin against equine platelets, whereas kistrin and flavoridin dominate on buffalo and dog platelets [1]. For veterinary or comparative platelet biology studies involving equine samples, echistatin TFA is the empirically validated optimal disintegrin. Platelet aggregation inhibition is achieved at an IC50 of 30 nM via irreversible antagonism of glycoprotein IIb/IIIa (αIIbβ3) . Researchers should be aware that substituting kistrin or flavoridin will produce quantitatively different results depending on the species under investigation.

Quote Request

Request a Quote for Echistatin tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.